

Spectroscopic Data of 2-Chlorophenylboronic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	C 1303	
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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Chlorophenylboronic acid. The information is presented to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For arylboronic acids like 2-chlorophenylboronic acid, NMR provides detailed information about the hydrogen and carbon environments within the molecule. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex NMR spectra. To obtain clean spectra of the monomeric acid, it is often advisable to use a solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), which can break up the oligomeric species.

¹H NMR Data

The proton NMR spectrum of 2-Chlorophenylboronic acid exhibits characteristic signals for the aromatic protons. The chemical shifts and coupling constants are influenced by the substitution pattern on the benzene ring.



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aromatic CH	7.9 - 7.2	Multiplet	
B(OH) ₂	8.2 (broad singlet)	Broad Singlet	_

Note: The chemical shift of the B(OH)₂ protons is highly dependent on the solvent, concentration, and temperature, and the peak may be broad or exchange with residual water in the solvent.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ) ppm
С-В	~135
C-Cl	~133
Aromatic CH	136 - 127

Note: The carbon atom attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Chlorophenylboronic acid shows characteristic bands for the O-H, C-H, C=C, B-O, and C-Cl bonds.



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3300	O-H stretch (B-OH)	Strong, Broad
~3060	Aromatic C-H stretch	Medium
~1600, ~1470, ~1430	Aromatic C=C stretch	Medium-Strong
~1340	B-O stretch	Strong
~1080	In-plane C-H bend	Medium
~750	Out-of-plane C-H bend / C-Cl stretch	Strong

Experimental Protocols

The following are representative experimental protocols for acquiring NMR and FTIR data for 2-Chlorophenylboronic acid.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of 2-Chlorophenylboronic acid into a clean, dry vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition (¹H NMR):

• Spectrometer: 400 MHz NMR Spectrometer

Solvent: DMSO-d6





• Temperature: 298 K

Pulse Sequence: Standard 1D proton acquisition

Number of Scans: 16

Relaxation Delay: 1.0 s

• Spectral Width: 16 ppm

• Reference: Tetramethylsilane (TMS) at 0.00 ppm

Data Acquisition (13C NMR):

• Spectrometer: 100 MHz NMR Spectrometer

Solvent: DMSO-d6

Temperature: 298 K

Pulse Sequence: Standard 1D carbon acquisition with proton decoupling

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Reference: Solvent peak (DMSO-d₆ at 39.52 ppm)

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Place approximately 1-2 mg of 2-Chlorophenylboronic acid in a clean agate mortar.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.



- Transfer a portion of the powder into a pellet die.
- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

• Spectrometer: Fourier Transform Infrared Spectrometer

• Mode: Transmission

Spectral Range: 4000 - 400 cm⁻¹

• Resolution: 4 cm⁻¹

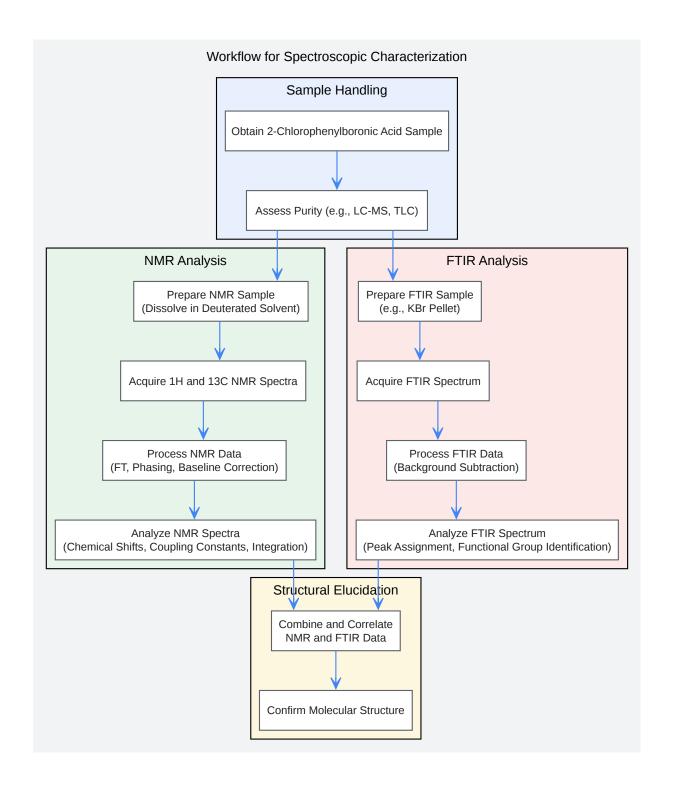
• Number of Scans: 32

 Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 2-Chlorophenylboronic acid.





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Workflow for Spectroscopic Characterization







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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com